N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S2/c16-11(10-6-3-7-20-10)14-12(19)13-8-4-1-2-5-9(8)15(17)18/h1-7H,(H2,13,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPLPMUWMSJPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: Metal complexes (e.g., Co(II), Cu(II)) of thiourea derivatives show enhanced antioxidant activity (IC₅₀: 12 µM for DPPH scavenging) compared to the parent ligand (IC₅₀: 28 µM), suggesting metallation as a strategy to improve bioactivity .
Biological Activity
N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, antifungal, anticancer, and antitubercular properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N3O3S. The compound features a nitrophenyl group, a carbamothioyl group, and a thiophene ring, which contribute to its unique chemical reactivity and biological activity.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluating various derivatives of thiophene carboxanilide compounds reported that this compound showed effective inhibition against several bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 40 µg/mL |
| S. aureus | 50 µg/mL | |
| P. aeruginosa | 45 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against various fungi. The antifungal efficacy was assessed using standard methods against strains such as Candida albicans and Aspergillus niger .
Table 2: Antifungal Activity Data
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | C. albicans | 30 µg/mL |
| A. niger | 35 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and Huh-7 (hepatocellular carcinoma). The compound exhibited varying degrees of cytotoxicity.
Table 3: Anticancer Activity Data
| Cell Line | IC50 (µM) | Cell Viability (%) at 50 µM |
|---|---|---|
| MCF-7 | 15 | 40 |
| HepG2 | 20 | 45 |
| Huh-7 | 18 | 42 |
The structure–activity relationship (SAR) indicates that the presence of electron-withdrawing groups like the nitro group enhances the anticancer activity of the compound.
Antitubercular Activity
This compound has also been investigated for its antitubercular properties, particularly against Mycobacterium tuberculosis . It acts by inhibiting specific enzymes critical for bacterial growth, such as CTP synthetase PyrG.
Case Study: Inhibition of Mycobacterium tuberculosis
In a study examining the efficacy of various thiophene derivatives against M. tuberculosis, this compound demonstrated promising results with an IC50 value of approximately 25 µM. This suggests its potential as a therapeutic agent in treating tuberculosis.
The mechanism underlying the biological activities of this compound involves:
- Enzyme Inhibition : The compound inhibits CTP synthetase PyrG by binding to its active site, disrupting nucleotide synthesis essential for DNA replication in bacteria.
- Cell Membrane Disruption : Its interaction with bacterial membranes may lead to increased permeability, contributing to its antibacterial effects.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Q & A
Q. What is the optimal synthetic route for N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via a condensation reaction between 2-thiophenecarbonyl chloride and 2-nitroaniline derivatives in a polar aprotic solvent (e.g., acetonitrile) under reflux. Key steps include:
Reagent Preparation : Use equimolar ratios of 2-thiophenecarbonyl chloride (2.565 mmol) and 2-nitroaniline (2.565 mmol) dissolved in 10 mL acetonitrile .
Reaction Conditions : Reflux at ~80°C for 1 hour with stirring.
Purification : Evaporate solvent under reduced pressure; recrystallize the residue from acetonitrile to obtain yellow crystals (yield: ~85%) .
- Critical Parameters : Solvent choice and stoichiometric balance are crucial for high yield and purity.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the presence of the thiophene ring ( ~6.9–7.6 ppm for aromatic protons) and carbamothioyl group ( ~165–170 ppm for C=O) .
X-ray Crystallography : Determine crystal packing and intermolecular interactions (e.g., C–H⋯O/S weak hydrogen bonds) .
Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z calculated for : 307.01) .
Q. What preliminary biological screening methods are recommended?
- Methodological Answer : Conduct in vitro assays to evaluate antimicrobial or anticancer activity:
Antimicrobial Testing : Use disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
Cytotoxicity Assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare IC values with control compounds .
Advanced Research Questions
Q. How can crystallography data resolve contradictions in reported bioactivity?
- Methodological Answer : Structural analysis can explain variations in biological activity due to conformational differences:
Dihedral Angle Analysis : Compare angles between the thiophene and nitrobenzene rings (e.g., 8.5° vs. 13.5° in polymorphs) to assess steric effects on target binding .
Intermolecular Interactions : Map weak C–H⋯O/S interactions (Table 1) to predict solubility and membrane permeability .
- Example : A dihedral angle <10° enhances planarity, improving DNA intercalation potential .
Q. What computational strategies elucidate the mechanism of action?
- Methodological Answer : Combine molecular docking and MD simulations :
Target Identification : Dock the compound into active sites of enzymes (e.g., COX-2, topoisomerase II) using AutoDock Vina .
Binding Affinity Validation : Compare docking scores (e.g., ∆G = -8.2 kcal/mol) with experimental IC data .
Dynamic Stability : Run 100 ns MD simulations in GROMACS to assess ligand-protein complex stability .
Q. How do substituent modifications impact structure-activity relationships (SAR)?
- Methodological Answer : Systematically vary substituents and measure effects:
Nitro Group Position : Compare ortho- vs. para-nitro derivatives in antimicrobial assays; ortho substitution enhances activity due to increased electrophilicity .
Thiophene vs. Furan Rings : Replace thiophene with furan to study π-π stacking efficiency (e.g., furan derivatives show reduced anticancer activity) .
- Data Table :
| Substituent | Bioactivity (IC, µM) | LogP |
|---|---|---|
| -NO (ortho) | 12.3 ± 1.2 | 2.8 |
| -NO (para) | 28.7 ± 2.1 | 2.5 |
Q. How to address discrepancies in cytotoxicity data across studies?
- Methodological Answer : Standardize experimental conditions and validate assays:
Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., ATCC standards) .
Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid false positives .
Replicate Analysis : Perform triplicate experiments with statistical validation (p < 0.05 via ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
